1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with pyridine-3-carboxylic acid in the presence of suitable solvents such as ethanol or methanol. The reaction typically requires stirring the mixture at room temperature for a few minutes, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of advanced techniques such as X-ray crystallography and Fourier Transform infrared (FTIR) spectroscopy can help in characterizing the final product and ensuring its quality .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used in the synthesis of various chemical derivatives and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This results in various physiological effects, including bronchodilation, anti-inflammatory, and anti-fibrotic activities .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator properties.
Nicotinic Acid: A form of vitamin B3 with lipid-lowering effects.
Caffeine: Another methylxanthine with stimulant properties.
Uniqueness
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid is unique due to its combined structure, which allows it to exhibit properties of both theophylline and nicotinic acid. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
32059-19-1 |
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Molecular Formula |
C13H13N5O4 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N4O2.C6H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6(9)5-2-1-3-7-4-5/h3H,1-2H3,(H,8,9);1-4H,(H,8,9) |
InChI Key |
FWZBHOANBPBKHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
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